5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-9-11(18-16(21)13-6-7-14(17)22-13)4-5-12(10)19-8-2-3-15(19)20/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSQCNULPHTJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and the pyrrolidinone moiety can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a methoxy-substituted furan.
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the pyrrolidinone moiety can yield pyrrolidine derivatives.
Scientific Research Applications
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Furan-2-Carboxamide ()
- Key Difference : The phenyl group is substituted with a bicyclic 3-methyltriazolo-pyridazin moiety instead of 2-oxopyrrolidin.
- This may alter target selectivity, particularly in kinase inhibition .
5-Bromo-N-[3-Chloro-4-Morpholin-4-ylPhenyl]Furan-2-Carboxamide ()
- Key Difference : The phenyl ring features a morpholine (oxygen-containing heterocycle) and a chlorine atom.
- Impact: Morpholine increases polarity (lower XLogP3 vs. The chlorine atom, being smaller than bromine, may weaken halogen-bonding interactions .
5-Bromo-N-(3-Chloro-4-Pyrrolidin-1-ylPhenyl)Furan-2-Carboxamide ()
- Key Difference : The pyrrolidin group lacks the 2-oxo modification.
Core Scaffold Modifications
5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)-1,4-Dihydropyridine-3-Carboxamide ()
- Key Difference : A dihydropyridine core replaces the furan carboxamide.
- Impact: The dihydropyridine scaffold is redox-active, commonly associated with calcium channel modulation.
5-(3-((2-(1,2,4-Oxadiazol-3-yl)Propan-2-yl)Carbamoyl)Phenyl)-2-(4-Fluorophenyl)Furo[2,3-b]Pyridine-3-Carboxamide ()
Functional Group Additions
5-Bromo-N-({[4-(1-Pyrrolidinylsulfonyl)Phenyl]Amino}Carbonothioyl)-2-Furamide ()
- Key Difference : A thiourea linker and pyrrolidinylsulfonyl group are added.
- Impact: The sulfonyl group elevates TPSA (≥60 Ų), reducing membrane permeability but improving solubility.
5-Bromo-N-{2-[1-(4-Fluorobenzoyl)Piperidin-4-yl]Ethyl}Furan-2-Carboxamide ()
Research Implications
The target compound’s combination of bromine (for halogen bonding) and 2-oxopyrrolidin (for hydrogen bonding) offers a unique pharmacophoric profile. Compared to analogues:
Biological Activity
5-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a furan ring with a carboxamide group and a bromine substituent, which contributes to its unique chemical properties.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Bromination of Furan: Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Formation of Carboxamide: Reacting the brominated furan with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed structure-dependent cytotoxicity. For instance, compounds with free amino groups showed more potent anticancer activity compared to those with acetylamino fragments .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| This compound | 66% | 100 |
| Cisplatin | 50% | 10 |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus. The research indicates that derivatives bearing specific structural motifs exhibit enhanced efficacy against resistant bacterial strains .
Table 2: Antimicrobial Efficacy Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Vancomycin-intermediate S. aureus | 16 µg/mL |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and bacterial resistance mechanisms. The binding affinity and specificity towards these targets can lead to the inhibition or activation of critical pathways, contributing to its therapeutic effects .
Case Studies
- Study on Anticancer Properties: A recent study assessed the efficacy of several derivatives, including the target compound, against A549 cells. The results indicated a significant reduction in cell viability at concentrations as low as 100 µM, suggesting its potential as an effective anticancer agent .
- Antimicrobial Resistance Research: Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The study concluded that certain modifications in the chemical structure enhanced antimicrobial activity, making it a candidate for further development in treating infections caused by resistant pathogens .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and assess purity (e.g., absence of residual solvents) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s distinctive M+2 peak) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95%) and identification of byproducts .
Advanced Tip : Pair with X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
Methodological Approach :
- Systematic substituent variation : Modify the bromo-furan, methylphenyl, or pyrrolidinone groups to assess impact on bioactivity (e.g., kinase inhibition) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like ATP-binding pockets .
Data Analysis : - Corrogate activity data (IC50 values) with electronic (Hammett constants) or steric (Taft parameters) descriptors to identify key SAR trends .
What strategies can resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Control Experiments : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or methodological differences .
How can the 3D structure and intermolecular interactions of this compound be elucidated?
Advanced Research Question
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water) and solve the structure using SHELX or similar software .
- Molecular Dynamics Simulations : Analyze stability of hydrogen bonds (e.g., between the carboxamide and pyrrolidinone groups) in aqueous environments .
Key Insight : Intermolecular π-π stacking between the phenyl and furan rings may influence crystallinity .
What in vitro assays are suitable for evaluating its bioactivity and selectivity?
Advanced Research Question
- Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to measure inhibition of kinases like EGFR or VEGFR2 .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC50 values to normal cells (e.g., HEK293) .
- Selectivity Profiling : Employ broad-panel screening (e.g., Eurofins Pharma Discovery Services) to identify off-target effects .
How can metabolic stability and degradation pathways be investigated?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
